molecular formula C18H17NO3S B2622515 (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide CAS No. 2035004-84-1

(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide

Cat. No.: B2622515
CAS No.: 2035004-84-1
M. Wt: 327.4
InChI Key: PFRXXFLYQYQYPX-VOTSOKGWSA-N
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Description

(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide is an organic compound that features a complex structure incorporating benzo[b]thiophene, furan, and acrylamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[b]thiophene Derivative: Starting with a suitable thiophene precursor, the benzo[b]thiophene ring is constructed through cyclization reactions.

    Hydroxypropylation: The benzo[b]thiophene derivative is then reacted with an appropriate epoxide to introduce the hydroxypropyl group.

    Acrylamide Formation: The hydroxypropylated benzo[b]thiophene is then coupled with a furan-3-yl acrylamide through a condensation reaction, often facilitated by a base such as triethylamine.

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above laboratory procedures to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.

    Reduction: The acrylamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the benzo[b]thiophene and furan rings suggests possible interactions with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In industry, the compound’s structural properties may be exploited in the development of new materials, such as polymers with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide exerts its effects is not fully understood. its molecular targets likely include enzymes and receptors that interact with the benzo[b]thiophene and furan moieties. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.

    (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(pyridin-3-yl)acrylamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide is unique due to the combination of benzo[b]thiophene and furan rings, which may confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles.

Properties

IUPAC Name

(E)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-18(21,16-10-14-4-2-3-5-15(14)23-16)12-19-17(20)7-6-13-8-9-22-11-13/h2-11,21H,12H2,1H3,(H,19,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRXXFLYQYQYPX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=COC=C1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=COC=C1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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